molecular formula C19H13NO3 B4580741 8-quinolinyl 3-methyl-1-benzofuran-2-carboxylate

8-quinolinyl 3-methyl-1-benzofuran-2-carboxylate

Cat. No.: B4580741
M. Wt: 303.3 g/mol
InChI Key: OZEQDXINQQVVJZ-UHFFFAOYSA-N
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Description

8-quinolinyl 3-methyl-1-benzofuran-2-carboxylate is a useful research compound. Its molecular formula is C19H13NO3 and its molecular weight is 303.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 303.08954328 g/mol and the complexity rating of the compound is 440. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of derivatives related to "8-quinolinyl 3-methyl-1-benzofuran-2-carboxylate" have been a focal point of research. For instance, studies have explored the synthesis of novel series integrating quinoline, pyrazole, and benzofuran moieties with potential antimicrobial properties (Idrees et al., 2020). Another research area involves the development of benzofuran-2-yl quinoline-3-carboxylic acid derivatives through one-pot reactions, highlighting their structural diversity and potential bioactivity (Gao et al., 2011).

Antimicrobial and Antitubercular Activity

Derivatives of "this compound" have shown promising antimicrobial and antitubercular activities. Novel Schiff bases of 2-(1-benzofuran-2-yl)quinoline-4-carboxylic acid derivatives exhibited significant activity against various bacteria, including S. aureus and E. faecalis, suggesting their potential as antimicrobial agents (Bodke et al., 2017).

Application in Material Science

The application of "this compound" derivatives extends into material science as well. For example, the synthesis of ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates for potential use in liquid crystal displays highlights the versatility of these compounds in developing advanced materials (Bojinov & Grabchev, 2003).

Neuroprotective Properties

Research has also explored the neuroprotective properties of natural quinoline alkaloids derived from deep-sea fungi, which resemble the structural motifs of "this compound." These compounds have demonstrated potential in treating neurodegenerative diseases, such as Parkinson's disease, by modulating neurotoxic oligomers and enhancing proteasome activity (Lee et al., 2022).

Properties

IUPAC Name

quinolin-8-yl 3-methyl-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13NO3/c1-12-14-8-2-3-9-15(14)22-18(12)19(21)23-16-10-4-6-13-7-5-11-20-17(13)16/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZEQDXINQQVVJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)OC3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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